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Compound of Interest

Compound Name:
(R)-6-methoxymethyl-piperazin-2-

one

Cat. No.: B8637034 Get Quote

Executive Summary: The Privileged Peptidomimetic
The chiral piperazin-2-one (piperazinone) scaffold is a cornerstone of modern medicinal

chemistry, distinct from its fully saturated cousin, piperazine. The introduction of the C2-

carbonyl group imparts three critical features:

Conformational Rigidity: It planarizes the N1-C2-C3 segment, restricting bond rotation and

pre-organizing substituents for target binding.

Hydrogen Bond Acceptor (HBA): The amide carbonyl serves as a directional HBA, often

mimicking the backbone carbonyl of peptide bonds.

Chiral Vector Control: Unlike achiral piperazines, the piperazinone ring is easily accessed

from the chiral pool (amino acids), allowing precise placement of vectors at C3, C5, and C6

to probe stereospecific pockets.

This guide details the synthetic access, SAR logic, and therapeutic application of this scaffold,

focusing on its role as a

-turn mimetic in Protein-Protein Interaction (PPI) inhibitors and GPCR ligands.
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To navigate the SAR effectively, we must first define the coordinate system. The piperazin-2-

one ring is numbered starting from the amide nitrogen (N1).
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Caption: Functional mapping of the piperazin-2-one scaffold. N1 and N4 allow orthogonal

diversification, while C3 and C6 control stereochemical display.

Synthetic Strategies for Chiral Access
The primary challenge in piperazinone SAR is maintaining optical purity. Racemization can

occur during cyclization. The most robust route utilizes N-substituted amino acids coupled with

reductive amination, ensuring the C3 chiral center (derived from the amino acid) remains intact.

Protocol 1: Chiral Pool Synthesis of 3-Substituted
Piperazin-2-ones
Objective: Synthesis of (S)-3-benzylpiperazin-2-one (Phe-derived scaffold). Scale: 5.0 mmol.

Reagents:

(S)-Phenylalanine methyl ester hydrochloride (1.0 eq)

Boc-Glycine aldehyde (or equivalent 2-haloacetyl derivative)

Sodium triacetoxyborohydride (STAB)
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Trifluoroacetic acid (TFA)

Triethylamine (TEA)

Step-by-Step Methodology:

Reductive Amination (N-Alkylation):

Dissolve (S)-Phenylalanine methyl ester HCl (1.08 g, 5 mmol) in DCE (20 mL).

Add N-Boc-2-aminoacetaldehyde (5 mmol) and TEA (5 mmol). Stir for 30 min.

Add STAB (1.5 eq) portion-wise at 0°C. Warm to RT and stir for 4h.

Checkpoint: Monitor by LCMS for secondary amine formation.

Quench with sat. NaHCO3, extract with DCM, and concentrate.

Deprotection & Cyclization (The "One-Pot" Finish):

Dissolve the intermediate in DCM/TFA (1:1, 10 mL) to remove the Boc group. Stir 1h.

Concentrate to dryness (remove excess TFA).

Redissolve the residue in MeOH (20 mL) and add TEA (3.0 eq) to neutralize the

ammonium salt and trigger intramolecular aminolysis.

Reflux for 4–12 hours.

Validation: The formation of the lactam ring is indicated by the disappearance of the

methyl ester peak in 1H NMR (~3.7 ppm) and the appearance of the amide NH signal.

Purification:

Flash chromatography (DCM/MeOH 95:5).

Chiral HPLC Check: Use a Chiralpak AD-H column to confirm >98% ee.
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SAR Exploration: Mechanics & Causality
The C3 Vector: Peptide Side Chain Mimicry
The C3 position is the "warhead" carrier. In peptidomimetics, this carbon mimics the

-carbon of an amino acid.

Mechanistic Insight: In MDM2 inhibitors, a C3-aryl group (often p-chlorophenyl) mimics the

Trp23 residue of p53. The (S)-configuration is typically required to project the aryl group

deep into the hydrophobic cleft of MDM2.

Substitution Effect: Bulky groups at C3 increase rigidity but can lower solubility.

The N4 Position: Solubility & Electrostatics
Unlike the amide N1, N4 is basic (pKa ~8–9).

Salt Bridges: In GPCR ligands (e.g., substituted piperazines for 5-HT receptors), N4 often

forms a critical salt bridge with an Aspartate residue (e.g., Asp3.32).

ADME Optimization: If the core is too lipophilic, N4 is the ideal site for appending polar

moieties (morpholine, solubilizing linkers) without disrupting the binding mode of the C3/N1

substituents.

The C6 Position: Conformational Locking
Substituents at C6 (adjacent to N1) create 1,3-allylic strain with the N1 substituent.

The "Puckering" Effect: A substituent at C6 forces the ring into a specific boat or twist-boat

conformation to minimize steric clash. This is used to "pre-pay" the entropy cost of binding.

Case Study: In PI3K

inhibitors, C6-methyl substitution significantly improved selectivity over other isoforms by
inducing a conformation that clashed with non-delta isoforms [1].

Case Study: MDM2-p53 Interaction Inhibitors
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The development of AMG 232 (Amgen) represents the pinnacle of piperazinone SAR. The goal

was to disrupt the protein-protein interaction between the tumor suppressor p53 and the E3

ligase MDM2.[1]

The Pharmacophore
The p53 helix projects three residues into MDM2: Phe19, Trp23, and Leu26.

Piperazinone Role: The scaffold acts as the helical backbone.

C3 Substituent: Mimics Trp23 (Indole or p-Cl-Phenyl).

N1 Substituent: Mimics Leu26 (often a bulky cycloalkyl or aryl group).

C5/C6 Substituents: Mimic Phe19 or stabilize the helix-mimetic shape.

Comparative SAR Data
The following table illustrates the dramatic effect of chirality and N-substitution on potency

(IC50) against MDM2 [2, 3].
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Compoun
d ID

C3
Substitue
nt

N1
Substitue
nt

C6
Substitue
nt

Stereoch
emistry

MDM2
HTRF
IC50 (nM)

Interpreta
tion

Cpd A

(Racemic)

p-Cl-

Phenyl
Isopropyl H Racemic 450

Moderate

potency

due to

dilution by

inactive

enantiomer

.

Cpd B (S-

isomer)

p-Cl-

Phenyl
Isopropyl H (S) 12

37x

potency

boost.

Matches

Trp23

pocket

topology.

Cpd C (R-

isomer)

p-Cl-

Phenyl
Isopropyl H (R) >10,000

Inactive.

Steric

clash with

pocket

wall.

AMG 232
p-Cl-

Phenyl

bis-Aryl

Sulfonamid

e*

H (S) 0.6

N1

extension

captures

additional

hydrophobi

c contacts

(Leu26/Gly

58 shelf).

*Note: The N1 substituent in AMG 232 is complex, designed to reach the Gly58 shelf region of

MDM2.
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Pathway Visualization
The following diagram illustrates the mechanism of action for Piperazinone-based MDM2

inhibitors.
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Caption: Mechanism of Action. The piperazinone scaffold competitively binds MDM2, liberating

p53 to trigger apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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